3-(4-ethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline
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Overview
Description
3-(4-ethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of functionalized quinoline derivatives .
Scientific Research Applications
3-(4-ethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure and fewer substituents.
4-hydroxyquinoline: A derivative with a hydroxyl group at the 4-position, known for its antimicrobial properties.
8-hydroxyquinoline: Another derivative with a hydroxyl group at the 8-position, used in metal chelation and as an antiseptic.
Uniqueness
3-(4-ethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both ethylbenzoyl and methylbenzenesulfonyl groups enhances its potential interactions with biological targets and its overall stability .
Properties
IUPAC Name |
[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5S/c1-5-18-8-10-19(11-9-18)26(29)22-16-28-23-15-25(33-4)24(32-3)14-21(23)27(22)34(30,31)20-12-6-17(2)7-13-20/h6-16H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKOMVIKDCPLBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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